molecular formula C23H21O2P B010692 Allyl (triphenylphosphoranylidene)acetate CAS No. 104127-76-6

Allyl (triphenylphosphoranylidene)acetate

Cat. No. B010692
M. Wt: 360.4 g/mol
InChI Key: JNQMUMNJRCNSAI-UHFFFAOYSA-N
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Description

  • Melting Point : 71-73 °C (literature value)

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQMUMNJRCNSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394703
Record name Allyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl (triphenylphosphoranylidene)acetate

CAS RN

104127-76-6
Record name Allyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Okonogi, S Shibahara, Y Murai, T Yoshida… - The Journal of …, 1990 - jstage.jst.go.jp
9b to give 10a and 10b, respectively. 12) Alkaline hydrolysis of 10, followed by cleavage13) of the substituent on the azetidinone nitrogen of ll gave 12. The reaction140 of 12 with …
Number of citations: 7 www.jstage.jst.go.jp
J Sato, T Oguma, K Yamawaki - The Journal of Organic Chemistry, 2022 - ACS Publications
Tricyclic β-lactam antibiotics show significant antibacterial activities against carbapenem-resistant Enterobacterales (CREs), but the synthesis of a key intermediate for tricyclic β-lactam …
Number of citations: 1 pubs.acs.org
S Tang - 2006 - search.proquest.com
One of the first selective mammalian V-ATPase inhibitors isolated and synthesized, salicylihalamide A is a member of a novel benzolactone enamide pharmacophore family from marine …
Number of citations: 0 search.proquest.com
JM Pletcher - 2005 - search.proquest.com
I. Synthesis of the fucose-aglycon conjugate of the heptadecasaccharide natural products saccharomicins A and B has been accomplished. Schmidt glycosylation of an appropriately …
Number of citations: 2 search.proquest.com
F Vincent, J Srinivasan, A Santillán… - The Journal of …, 2001 - ACS Publications
Bicyclomycin (1) is a novel antibiotic that targets rho transcription termination factor in Escherichia coli. We have demonstrated that retention of the C(5)−C(5a) exomethylene unit in 1 is …
Number of citations: 12 pubs.acs.org

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